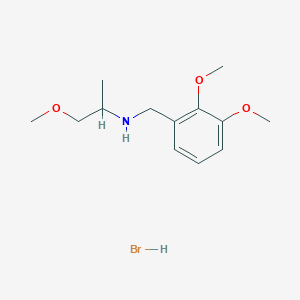
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, also known as GBR 12909, is a chemical compound that belongs to the phenyltropane family. It is a potent and selective dopamine reuptake inhibitor, which means it can block the reuptake of dopamine in the brain, leading to an increase in dopamine levels. GBR 12909 has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Antioxidant Activity
DMBA has been investigated for its antioxidant potential. In vitro studies have shown that it possesses total antioxidant, free radical scavenging, and metal chelating activities . These properties make it valuable for combating oxidative stress and protecting cells from damage caused by reactive oxygen species.
Antibacterial Properties
Researchers have explored DMBA’s antibacterial activity against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could contribute to the development of novel antimicrobial agents . Its effectiveness against specific strains warrants further investigation.
Drug Discovery and Medicinal Chemistry
DMBA’s structural features make it an interesting scaffold for drug design. Scientists have explored its potential as a starting point for developing new pharmaceuticals. Its diverse applications include anti-tumor, anti-microbial, and anti-inflammatory agents .
Industrial Applications
Beyond medicine, DMBA finds use in industrial sectors such as plastics, rubber, paper, and agriculture . Its chemical properties make it versatile for various applications, including material synthesis and modification.
Biological Studies
DMBA’s presence in natural products and synthetic intermediates makes it relevant for biological research. It can serve as a probe in studies related to protein interactions, cellular pathways, and enzymatic processes .
Chemical Synthesis and Intermediates
DMBA is a building block for synthesizing more complex molecules. Its availability allows chemists to create derivatives with tailored properties, expanding the toolkit for organic synthesis .
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJBNSJMZZJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




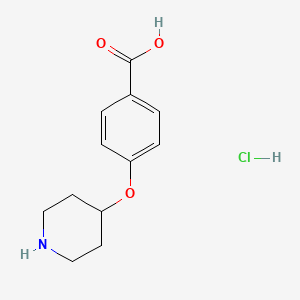
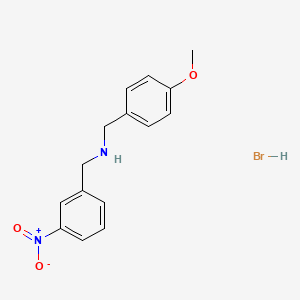
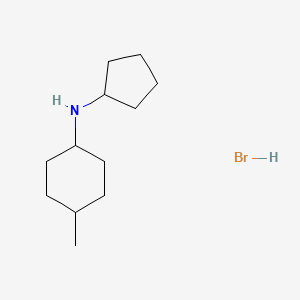


![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
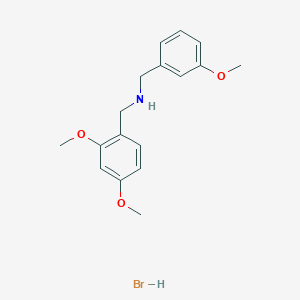
![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)


![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)
![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)